![molecular formula C18H13N3O2S B2504105 N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034378-73-7](/img/structure/B2504105.png)

N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

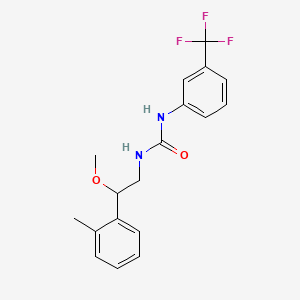

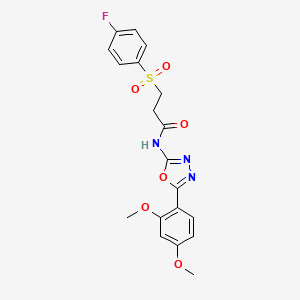

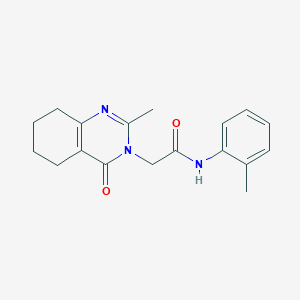

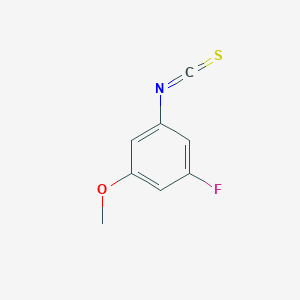

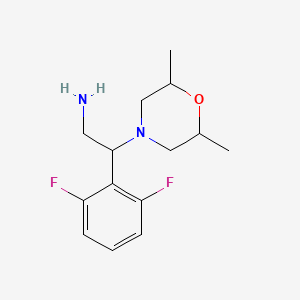

The compound "N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" is a derivative that falls within the category of organic compounds featuring a thiadiazole ring, a furan moiety, and a carboxamide group. These structural elements are commonly found in molecules with significant biological activities, particularly as anticancer agents. The presence of the thiadiazole and furan components suggests potential for interaction with various biological targets, such as enzymes or receptors involved in cancer cell proliferation.

Synthesis Analysis

The synthesis of related compounds has been reported using both conventional and microwave irradiation methods. For instance, a series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were synthesized and showed enhanced yields and rates when microwave irradiation was employed compared to classical synthesis methods . This suggests that the synthesis of "N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" could also benefit from microwave-assisted synthesis, potentially leading to improved efficiency and yield.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is known to interact with biological targets. In the context of the compound , the benzo[c][1,2,5]thiadiazole moiety would likely contribute to the molecule's binding affinity and specificity towards its targets. Molecular docking studies of similar compounds have identified the vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target, with certain derivatives showing favorable orientations and inhibitory activities .

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves interactions with biological macromolecules. The carboxamide group, in particular, is known for its ability to form hydrogen bonds, which can be crucial for the binding to enzymes or receptors. The furan ring can also participate in various chemical reactions, potentially leading to the formation of reactive oxygen species or undergoing metabolic transformations within the body.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" are not detailed in the provided papers, related compounds have been evaluated for their anticancer activities and have shown promising results against various human cancer cell lines . The cytotoxicity of these compounds is often assessed using the MTT assay technique, and their selectivity towards cancer cells over normal cells is a critical factor in their potential as therapeutic agents. Additionally, computational studies, including ADMET predictions, are performed to assess the drug-like behavior and oral bioavailability of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Properties

Research has been conducted on the synthesis of novel heterocyclic compounds, including those related to N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. These compounds have been synthesized through reactions involving furan derivatives, showcasing their utility in creating complex molecules with potential biological activities. For instance, studies on the synthesis and spectroscopic analysis of furan and thiadiazole derivatives provide insights into their chemical characteristics and potential as scaffolds for further chemical modifications (Patel, Patel, & Shah, 2015).

Biological Applications

The biological activities of these compounds have been a subject of interest, with studies exploring their antibacterial, antifungal, and cytotoxic effects. Some derivatives have shown promise in inhibiting growth in various bacterial and fungal strains, highlighting their potential in antimicrobial research. For example, compounds with the furan and thiadiazole core have been evaluated for their nematicidal, antimicrobial, and cytotoxic activities, indicating their applicability in developing new therapeutics (Reddy, Rao, Yakub, & Nagaraj, 2010).

Safety And Hazards

- Toxicity : Assessing FBT’s toxicity requires further investigation.

- Handling Precautions : Standard laboratory safety protocols apply during synthesis and handling.

Direcciones Futuras

Research avenues for FBT include:

- Optoelectronic Devices : Explore FBT’s potential in organic solar cells, light-emitting diodes, and sensors.

- Catalysis : Investigate its catalytic applications beyond Minisci-type reactions.

- Structure–Property Relationships : Correlate FBT’s structure with its properties.

Propiedades

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c22-18(14-5-6-16-17(9-14)21-24-20-16)19-10-12-1-3-13(4-2-12)15-7-8-23-11-15/h1-9,11H,10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQCFOMSKQOIIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC3=NSN=C3C=C2)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)

![2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2504026.png)

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2504030.png)

![1,3,7-trimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2504031.png)

![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2504040.png)

![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)

![4-[2-[[1-[(2-Methylphenyl)methyl]-3-indolyl]sulfonyl]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2504043.png)

![5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2504045.png)